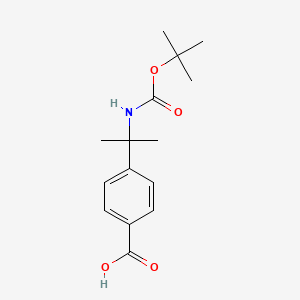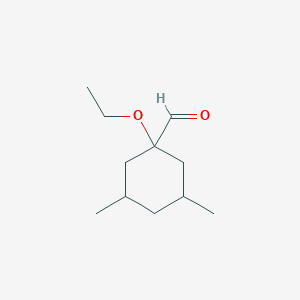
1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H20O2. It is a cyclohexane derivative featuring an ethoxy group and two methyl groups attached to the cyclohexane ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Addition of Methyl Groups: The methyl groups can be added through alkylation reactions, where the cyclohexane ring is treated with methylating agents such as methyl iodide.
Formation of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions, where a primary alcohol is oxidized to an aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, nucleophiles
Major Products:
Oxidation: 1-Ethoxy-3,5-dimethylcyclohexane-1-carboxylic acid
Reduction: 1-Ethoxy-3,5-dimethylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various compounds. Additionally, the ethoxy and methyl groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-Ethoxy-3,5-dimethylcyclohexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,5-Dimethylcyclohexane-1-carbaldehyde: Lacks the ethoxy group, affecting its solubility and reactivity.
1-Ethoxy-3-methylcyclohexane-1-carbaldehyde: Has only one methyl group, altering its steric properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-ethoxy-3,5-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-4-13-11(8-12)6-9(2)5-10(3)7-11/h8-10H,4-7H2,1-3H3 |
InChI Key |
IRBPVPKHMKKGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(CC(C1)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


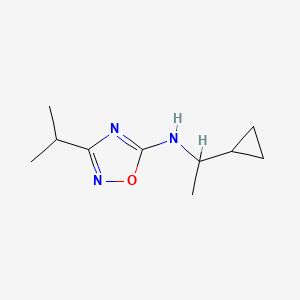
amine](/img/structure/B13290651.png)

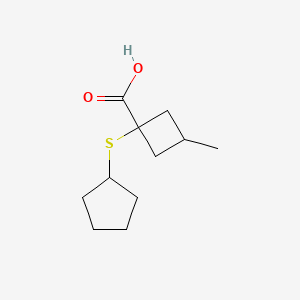
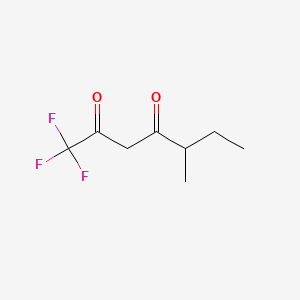
![2-[(But-3-yn-2-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B13290672.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13290674.png)
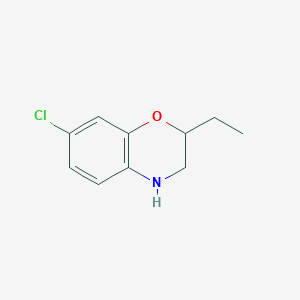
![3-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13290685.png)
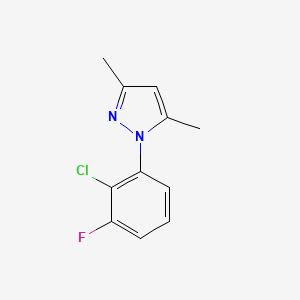
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13290693.png)
![1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane](/img/structure/B13290695.png)
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13290700.png)
